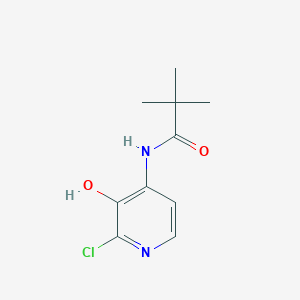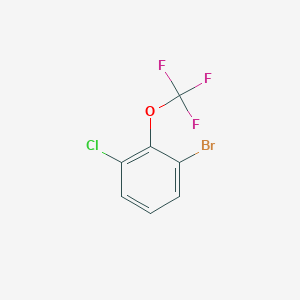![molecular formula C15H20ClFN2O B1320983 N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide CAS No. 72084-87-8](/img/structure/B1320983.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide
描述
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide is a compound known for its potent and selective inhibition of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. The compound’s structure includes a piperidine ring, a common motif in medicinal chemistry, making it a significant subject of study in various scientific fields.
准备方法
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves several steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the efficient synthesis of this compound .
化学反应分析
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the piperidine ring.
Reduction: Used to alter the oxidation state of the compound, often to increase its stability or modify its activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperidine derivatives with altered pharmacological properties.
科学研究应用
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of piperidine derivatives and their potential as building blocks in organic synthesis.
Biology: Investigated for its effects on GABA metabolism and its potential role in modulating neurotransmitter levels in the brain.
Medicine: Explored for its therapeutic potential in treating neurological disorders, such as epilepsy and anxiety, due to its ability to inhibit GABA aminotransferase.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide involves the inhibition of GABA aminotransferase. By blocking this enzyme, the compound increases the levels of GABA in the brain, enhancing its inhibitory effects on neuronal activity. This mechanism is crucial for its potential therapeutic applications in neurological disorders.
相似化合物的比较
N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)benzamide derivatives: These compounds also exhibit significant biological activity and are used in various pharmacological studies.
1,4-disubstituted piperidines: Known for their antimalarial activity and selectivity for resistant strains of Plasmodium falciparum. The uniqueness of this compound lies in its specific inhibition of GABA aminotransferase, which distinguishes it from other piperidine derivatives with different biological targets and activities.
属性
IUPAC Name |
N-[1-(3-chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O/c16-8-1-9-19-10-6-14(7-11-19)18-15(20)12-2-4-13(17)5-3-12/h2-5,14H,1,6-11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLJEGCCUIVEJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608885 | |
| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-87-8 | |
| Record name | N-[1-(3-Chloropropyl)piperidin-4-yl]-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
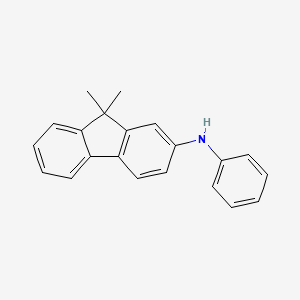
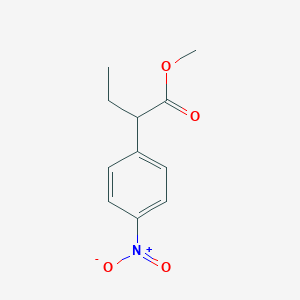
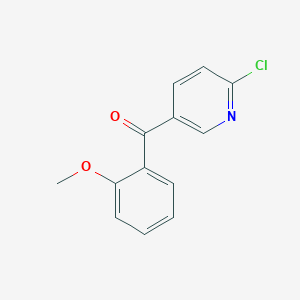
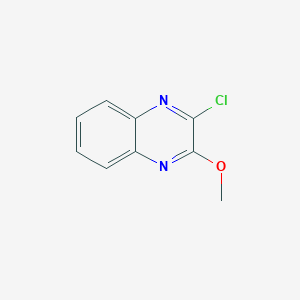
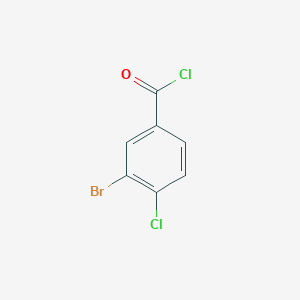
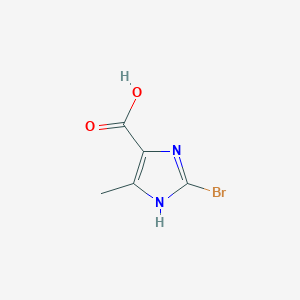
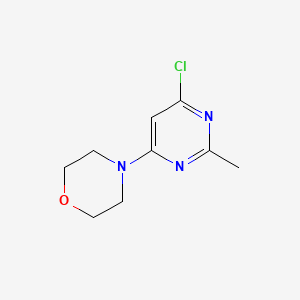
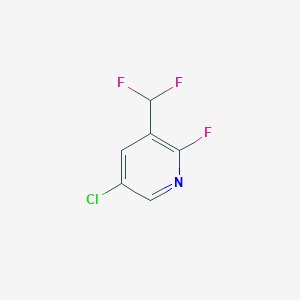
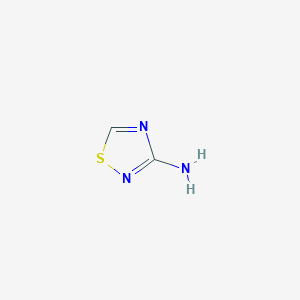
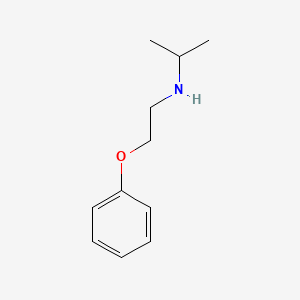
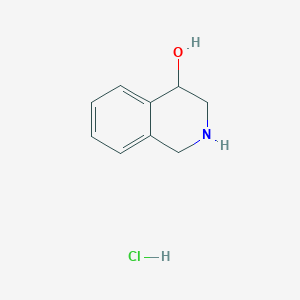
![3-([1,2,3]Thiadiazol-5-ylsulfanyl)-propionic acid ethyl ester](/img/structure/B1320944.png)
